molecular formula C15H10BrNOS B5141637 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol CAS No. 426215-90-9

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol

Cat. No.: B5141637
CAS No.: 426215-90-9
M. Wt: 332.2 g/mol
InChI Key: IMTOUFRGGYTBEV-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Scaffold in Contemporary Chemical and Biological Sciences

The 1,3-thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This unique heterocyclic motif is a cornerstone in drug discovery and development due to its wide array of pharmacological activities. nih.govbenthamdirect.com Thiazole-based compounds are known to exhibit potent anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antiviral properties, among others. nih.govresearchgate.netanalis.com.my The versatility of the thiazole (B1198619) ring allows it to interact with various biological targets, making it a valuable building block for medicinal chemists. nih.gov

The significance of this scaffold is underscored by its presence in numerous clinically approved drugs. researchgate.netresearchgate.net For instance, the anti-inflammatory drug Meloxicam and the anti-HIV agent Ritonavir both feature a thiazole core. Furthermore, the thiazole ring is a component of Vitamin B1 (thiamine), highlighting its fundamental role in biological systems. mdpi.comtandfonline.com Its structural stability and capacity for diverse substitutions at multiple positions enable the fine-tuning of pharmacokinetic and pharmacodynamic properties, facilitating the development of novel and potent therapeutic agents. analis.com.myglobalresearchonline.net The ongoing research into thiazole derivatives continues to pave the way for new treatments for a wide range of diseases. benthamdirect.comwisdomlib.org

Overview of Aryl-Substituted Thiazoles in Medicinal Chemistry and Functional Materials Research

The attachment of aryl (aromatic ring) groups to the thiazole scaffold profoundly influences its biological and physical properties. Aryl-substituted thiazoles are a major focus of research, leading to the discovery of compounds with enhanced therapeutic potential. researchgate.netnih.gov The specific nature and position of the aryl substituent can modulate the molecule's activity, selectivity, and metabolic stability.

In medicinal chemistry, arylthiazoles have been developed as potent anticancer agents that can inhibit key cellular processes like tubulin polymerization. mdpi.comnih.gov For example, derivatives featuring a 4-bromophenyl group at the 4-position of the thiazole ring have been synthesized and evaluated for their antimicrobial and anticancer activities. pnrjournal.compnrjournal.com The presence of halogen atoms like bromine can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. nih.gov

Beyond medicine, aryl-substituted thiazoles are also explored in materials science. Their conjugated electronic systems give rise to interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other functional materials. The ability to tailor these properties through synthetic modification of the aryl groups makes this class of compounds highly versatile.

Rationale for Investigating 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol as a Novel Chemical Entity

The decision to investigate this compound is based on a rational drug design approach that combines three key structural motifs, each with a known history of biological relevance:

The 1,3-Thiazole Core: As established, this scaffold is a proven pharmacophore associated with a multitude of biological activities. researchgate.net

The 4-Bromophenyl Group: Substitution with a bromophenyl ring at the C4 position of the thiazole has been shown to confer significant antimicrobial and anticancer properties in related molecules. pnrjournal.comnih.gov Studies on structure-activity relationships (SAR) have indicated that the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the thiazole can enhance biological efficacy. nih.gov

The Phenol (B47542) Moiety: The hydroxyl group on the phenyl ring at the C2 position classifies the compound as a phenol. Phenolic compounds are well-known for their antioxidant properties. Research on related thiazole structures has shown that the inclusion of a phenol group can lead to significant antioxidant activity. nih.gov

The logical hypothesis is that by combining these three components, the resulting molecule, this compound, could exhibit a unique or enhanced profile of biological activity, potentially acting as a multi-target agent with, for instance, combined anticancer and antioxidant effects.

Scope and Objectives of Academic Inquiry for the Compound

The academic investigation of a novel chemical entity like this compound typically follows a structured, multi-disciplinary approach with several key objectives:

Chemical Synthesis and Characterization: The primary goal is to develop an efficient and reproducible synthetic route to the target compound. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (in this case, 2-bromo-1-(4-bromophenyl)ethanone) with a thioamide. tandfonline.comtsijournals.com Following synthesis, the compound's structure must be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). pnrjournal.com

Biological Evaluation: The synthesized compound would be subjected to a battery of in vitro assays to screen for a wide range of biological activities. Based on its structural components, primary screening would focus on its potential as an anticancer, antimicrobial (antibacterial and antifungal), and antioxidant agent. pnrjournal.commdpi.com

Structure-Activity Relationship (SAR) Studies: To understand how each part of the molecule contributes to its activity, researchers would synthesize a series of analogues with modifications to the bromophenyl and phenolic rings. nih.gov This allows for the identification of key structural features required for potency and selectivity.

Computational and Mechanistic Studies: Molecular docking simulations would be employed to predict how the compound interacts with specific biological targets, such as enzymes or receptors, providing insight into its potential mechanism of action. researchgate.netjpionline.org For instance, docking studies could explore its binding affinity to microbial enzymes or cancer-related proteins. nih.govmdpi.com

Detailed Research Findings in Context

While specific research data for this compound is emerging, extensive studies on closely related analogues provide a strong foundation for its potential activities. The 4-(4-bromophenyl)thiazole (B159989) moiety is a recurring theme in the development of new therapeutic agents.

Anticancer and Antimicrobial Potential of the 4-(4-Bromophenyl)thiazole Scaffold

Research has demonstrated the significant biological potential of molecules containing the 4-(4-bromophenyl)thiazole core. These studies form the basis for the scientific interest in the title compound.

Table 1: Selected Biological Activities of 4-(4-Bromophenyl)thiazole Derivatives

Compound/Derivative Class Biological Activity Key Findings Reference
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole Anticancer Showed significant inhibitory effects on A549 human lung adenocarcinoma cells. nih.govacs.org
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]thiazole Anticancer Demonstrated notable activity against MCF-7 human breast cancer cell lines. nih.gov
4-(4-bromophenyl)-2-(...)-thiazole derivatives Antimicrobial A series of derivatives showed promising antimicrobial activity against various bacterial and fungal strains. pnrjournal.comtsijournals.com
4-(4-bromophenyl)-2-(...triazol...)-thiazole Antimicrobial Exhibited remarkable activity against Staphylococcus aureus and Candida albicans. nih.govacs.org

These findings collectively suggest that the 4-(4-bromophenyl)thiazole framework is a highly effective pharmacophore for generating molecules with potent anticancer and antimicrobial properties. The consistent observation of high activity across various derivatives underscores the rationale for exploring new variations, such as the addition of a phenolic group, to further enhance or modulate this activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-12-5-1-10(2-6-12)14-9-19-15(17-14)11-3-7-13(18)8-4-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTOUFRGGYTBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426215-90-9
Record name 4-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)PHENOL
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Selection of Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.insemanticscholar.org For 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol, the primary disconnection breaks the bonds forming the thiazole (B1198619) ring. This approach typically points towards the Hantzsch thiazole synthesis, a robust and widely used method for creating this heterocyclic system. chemhelpasap.combepls.com

This central disconnection reveals two key synthons, which are idealized fragments: an α-halocarbonyl component and a thioamide component. Translating these synthons into viable reagents leads to the identification of two primary precursors:

An α-haloketone : This component provides the carbon atoms at positions 4 and 5 of the thiazole ring. For the target molecule, this would be 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). researchgate.net

A thioamide : This precursor supplies the sulfur atom and the nitrogen and carbon atoms at positions 1, 2, and 3, respectively. To directly form the target molecule, 4-hydroxythiobenzamide would be the corresponding thioamide.

An alternative and very common strategy involves using thiourea (B124793) as the thioamide precursor. chemhelpasap.commdpi.com This route does not lead directly to the target but first forms a 2-aminothiazole (B372263) intermediate, specifically 4-(4-bromophenyl)thiazol-2-amine . nih.gov This intermediate must then undergo further chemical transformation, such as a Sandmeyer reaction or a related diazotization-hydrolysis sequence, to replace the amino group with a hydroxyl group.

A third synthetic route involves using a precursor with a protected phenolic group to prevent unwanted side reactions. mdpi.com For instance, 4-methoxythiobenzamide (B133991) could be reacted with 2-bromo-1-(4-bromophenyl)ethanone. The final step of the synthesis would then be a demethylation reaction to unmask the free phenolic hydroxyl group. mdpi.com

Table 1: Potential Precursors Based on Retrosynthetic Disconnections

Synthetic Route Key Precursors Description

| Direct Hantzsch Synthesis | 1. 2-Bromo-1-(4-bromophenyl)ethanone 2. 4-Hydroxythiobenzamide | A direct condensation reaction to form the target molecule in a single cyclization step. | | Intermediate-Based Synthesis | 1. 2-Bromo-1-(4-bromophenyl)ethanone 2. Thiourea | Forms a 2-aminothiazole intermediate, which requires subsequent functional group transformation to introduce the phenol (B47542). nih.gov | | Protected Phenol Synthesis | 1. 2-Bromo-1-(4-bromophenyl)ethanone 2. 4-Methoxythiobenzamide | Forms a methoxy-protected precursor, requiring a final deprotection (demethylation) step to yield the final phenolic compound. mdpi.com |

Strategies for 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole core is the cornerstone of the synthesis for this class of compounds. The Hantzsch synthesis and its variations are the most prevalent methods, though other cyclization approaches exist. bepls.com

The Hantzsch thiazole synthesis, first reported in 1887, is the classical and most versatile method for preparing thiazole derivatives. researchgate.net It involves the cyclocondensation reaction between an α-haloketone and a thioamide. chemhelpasap.combepls.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com

For the synthesis of this compound and its analogues, this method is highly effective. researchgate.netnih.govnih.govmdpi.com The reaction typically involves refluxing the α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone) and the chosen thioamide in a solvent like ethanol. mdpi.comacs.org

Modern adaptations of the Hantzsch synthesis often employ alternative energy sources to improve reaction efficiency. Microwave irradiation has been successfully used to synthesize 2-amino-4-arylthiazoles, significantly reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating. nih.govmdpi.comresearchgate.netfigshare.com Solvent-free conditions have also been developed, offering a greener and more efficient alternative. researchgate.net The use of thiourea is particularly common, leading to the formation of 2-aminothiazole scaffolds that are versatile intermediates for further functionalization. nih.govresearchgate.net

While the Hantzsch synthesis is dominant, other methods for constructing the thiazole ring have been developed. These alternatives can offer different substrate scopes or reaction conditions.

Cook-Heilborn Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide. While effective, it is less common than the Hantzsch approach. bepls.com

Robinson-Gabriel Synthesis : This pathway involves the cyclization and dehydration of 2-acylamino-ketones, typically using a dehydrating agent like phosphorus pentasulfide. bepls.comfigshare.com

Modern Synthetic Methods : More recent developments in organic synthesis have provided new routes to thiazoles. These include:

Copper-catalyzed coupling of oxime acetates with isothiocyanates, which allows for the formation of 2-aminothiazoles under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions between vinyl azides and potassium thiocyanate (B1210189) to produce 4-substituted 2-aminothiazoles. organic-chemistry.org

Three-component reactions involving enaminones, cyanamide, and elemental sulfur to build 2-amino-5-acylthiazoles. organic-chemistry.org

The use of Lawesson's reagent to facilitate the cyclization of N-(2-oxoalkyl)amides into thiazoles. organic-chemistry.org

These alternative methods provide a broader toolkit for synthetic chemists, although the Hantzsch reaction remains the most direct and frequently utilized strategy for structures like this compound.

Introduction of Aryl and Phenolic Moieties

The specific placement of the 4-bromophenyl and phenolic groups is determined by the choice of starting materials. The strategies for incorporating these moieties are integral to the synthetic design.

The most straightforward and common strategy for introducing the 4-bromophenyl group at the C4 position of the thiazole ring is to begin with a precursor that already contains this moiety. The preferred starting material is 2-bromo-1-(4-bromophenyl)ethanone . nih.govacs.org

This key intermediate is typically prepared via the bromination of 4-bromoacetophenone. researchgate.net By using this phenacyl bromide derivative as the α-haloketone component in the Hantzsch synthesis, the 4-bromophenyl group is directly and regioselectively installed at the desired position on the final thiazole heterocycle. This precursor-based approach is highly efficient and avoids the need for post-cyclization modifications, such as aromatic bromination, which could lead to issues with selectivity and the formation of unwanted isomers.

Incorporating the phenolic -OH group at the para-position of the C2-phenyl ring can be accomplished through several distinct approaches, each with its own advantages.

Direct Incorporation : This strategy involves using a thioamide precursor that already contains the free hydroxyl group, namely 4-hydroxythiobenzamide . This reagent can be reacted directly with 2-bromo-1-(4-bromophenyl)ethanone in a Hantzsch cyclization to form the final product. This is the most atom-economical route, but the free phenolic group can sometimes complicate the reaction or purification due to its acidity and potential for side reactions. nih.gov

Use of a Protected Phenol : A widely used tactic in organic synthesis is the use of protecting groups to mask reactive functionalities. In this case, the phenolic hydroxyl can be protected as a more inert group, such as a methyl ether (methoxy group). The synthesis would start with 4-methoxythiobenzamide . After the Hantzsch cyclization to form the thiazole ring, a final deprotection step is required. Demethylation of the methoxy (B1213986) group to reveal the free phenol is a common and effective transformation, often achieved using reagents like boron tribromide (BBr₃). This approach was successfully used in the synthesis of a similar bioactive aminothiazole derivative. mdpi.com

Post-Cyclization Functionalization : An alternative, though more circuitous, route involves forming an intermediate that can be later converted to the phenol. For example, one could synthesize 2-(4-aminophenyl)-4-(4-bromophenyl)thiazole. The amino group could then be transformed into a hydroxyl group via a diazotization reaction (using sodium nitrite (B80452) and a strong acid to form a diazonium salt), followed by hydrolysis.

Table 2: Comparison of Strategies for Introducing the Phenolic Moiety

Strategy Key Precursor / Intermediate Key Transformation Step Advantages Disadvantages
Direct Incorporation 4-Hydroxythiobenzamide Hantzsch Cyclization High atom economy; fewer synthetic steps. Free -OH group may interfere with the reaction or complicate purification.
Protected Phenol 4-Methoxythiobenzamide Hantzsch Cyclization followed by Demethylation Avoids potential side reactions of the free phenol; generally clean reactions. mdpi.com Requires an additional deprotection step, adding to the overall synthesis length.
Post-Cyclization Functionalization 2-(4-Aminophenyl)-4-(4-bromophenyl)thiazole Diazotization and Hydrolysis Useful if the aminophenyl intermediate is more readily available. Involves multiple steps post-cyclization; diazonium salts can be unstable.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of the 2,4-disubstituted thiazole core of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the target compound, the key precursors are 2-bromo-1-(4-bromophenyl)ethan-1-one and 4-hydroxythiobenzamide. The optimization of this reaction is critical to maximize the yield and ensure high purity by minimizing side-product formation.

Several reaction parameters are typically varied to achieve optimal outcomes. These include the choice of solvent, the reaction temperature, and the duration of the reaction. Solvents such as ethanol, dimethylformamide (DMF), and dioxane are commonly employed, with the choice influencing reactant solubility and reaction kinetics. tsijournals.com Microwave-assisted synthesis has also been shown to enhance reaction rates and improve yields compared to conventional heating methods. isca.me For instance, reactions that might take several hours under conventional reflux can often be completed in minutes using microwave irradiation, leading to higher throughput and efficiency. tsijournals.comisca.me

The table below illustrates a hypothetical optimization study for the Hantzsch synthesis of this compound, demonstrating how systematic variation of conditions can lead to an improved synthetic protocol.

Table 1: Optimization of Hantzsch Thiazole Synthesis

Entry Solvent Temperature (°C) Time (h) Method Yield (%)
1 Ethanol 78 (Reflux) 8 Conventional 65
2 DMF 100 6 Conventional 72
3 Dioxane 101 (Reflux) 8 Conventional 68
4 Ethanol 120 0.25 (15 min) Microwave 85

This table is a representative example based on typical optimization studies for similar thiazole syntheses.

Post-Synthetic Derivatization Reactions of this compound

Following the successful synthesis of the core structure, the compound serves as a versatile intermediate for further chemical modifications. The bromine atom and the phenolic hydroxyl group are primary sites for derivatization, enabling the creation of a diverse library of analogues.

The bromine atom on the 4-phenyl substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.org The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl halides with arylboronic acids. libretexts.orgmdpi.com This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at this position, significantly expanding the molecular diversity of the scaffold.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The efficiency of the reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. mdpi.commdpi.com Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and catalysts generated in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. researchgate.net

The table below outlines representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids, based on established protocols for similar substrates. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Position

Entry Arylboronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 4-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]phenol 92
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 4-[4-(4'-methoxybiphenyl-4-yl)-1,3-thiazol-2-yl]phenol 88
3 3-Chlorophenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Toluene/H₂O 4-[4-(3'-chlorobiphenyl-4-yl)-1,3-thiazol-2-yl]phenol 85
4 Thiophene-2-boronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 4-{4-[4-(thiophen-2-yl)phenyl]-1,3-thiazol-2-yl}phenol 79

This table is a representative example based on established Suzuki-Miyaura reaction conditions on similar bromophenyl-heterocycle substrates. mdpi.commdpi.com

The phenolic hydroxyl group is another key site for derivatization, readily undergoing reactions such as esterification and etherification to produce a range of functional analogues. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity.

Esterification can be achieved by reacting the phenol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Mitsunobu reaction provides a mild and effective method for the esterification of phenols with benzoic acids. researchgate.net Alternatively, direct esterification can be catalyzed by acids or performed using coupling agents. organic-chemistry.org

Etherification , most commonly accomplished via the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl (B1604629) halide. This reaction allows for the introduction of various alkyl and aryl ether moieties.

Table 3: Derivatization of the Phenolic Hydroxyl Group

Reaction Type Reagent Base/Catalyst Product
Etherification Methyl iodide (CH₃I) K₂CO₃ 2-(4-methoxyphenyl)-4-(4-bromophenyl)-1,3-thiazole
Etherification Benzyl bromide (BnBr) NaH 2-[4-(Benzyloxy)phenyl]-4-(4-bromophenyl)-1,3-thiazole
Esterification Acetic anhydride Pyridine 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenyl acetate

The synthetic methodologies described above are instrumental in generating libraries of analogues for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for identifying the key structural features responsible for a compound's biological activity and for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov

For the this compound scaffold, SAR studies would typically explore modifications at three primary positions:

The C4-phenyl ring: The Suzuki-Miyaura coupling allows for the replacement of the bromine atom with a wide variety of substituents. This enables investigation into how electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity at this position affect biological activity. nih.gov For example, studies on similar thiazole-containing compounds have shown that substitution with a p-bromophenyl group can enhance antifungal and antituberculosis activities. nih.gov

The C2-phenyl ring: Modifications to the phenolic hydroxyl group, as described in section 2.5.2, can probe the importance of this hydrogen bond donor. Converting it to an ether or ester can determine if the hydrogen bond is critical for target binding and can also modulate pharmacokinetic properties. mdpi.com

The Thiazole Core: While less common for this specific scaffold, modifications to the thiazole ring itself, such as introducing substituents at the C5 position, could also be explored.

Table 4: Strategy for SAR Analogue Synthesis

Modification Site Synthetic Strategy Rationale for SAR Example Modification
C4-Phenyl Ring (Br position) Suzuki-Miyaura Coupling Explore electronic and steric effects on activity. Replace Br with -H, -CH₃, -CF₃, -pyridyl
C2-Phenol (OH position) Etherification/Esterification Evaluate the role of the H-bond donor and modulate lipophilicity. Convert -OH to -OCH₃, -OBn, -OCOCH₃

By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the SAR for this chemical class, guiding the design of more effective molecules for specific biological targets. nih.govmdpi.comresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivityresearchgate.net

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of thiazole (B1198619) derivatives. researchgate.net These studies calculate various molecular descriptors that provide insights into the molecule's stability and interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eu

For thiazole derivatives, the HOMO is often distributed over the electron-rich phenyl and thiazole rings, while the LUMO's density is also located on these aromatic systems. acadpubl.eu A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability, indicating that the molecule can be easily polarized and participate in charge transfer interactions. acadpubl.eu In related thiazole-containing compounds, the charge density of the HOMO is typically localized across the entire imidazole (B134444) and phenyl rings, whereas the LUMO is present on the imidazole and substituted phenyl ring. acadpubl.eu The specific energy values for 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol would require a dedicated DFT calculation, but analysis of similar structures provides a general understanding.

Table 1: Representative FMO Properties of a Related Thiazole Derivative

Property Value
HOMO Energy -5.2822 eV
LUMO Energy -1.2715 eV
HOMO-LUMO Energy Gap 4.0106 eV

Data derived from a study on a related chlorophenyl-imidazole compound, illustrating typical values obtained from DFT calculations. acadpubl.eu

Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netchemrxiv.org It helps identify regions that are prone to electrophilic or nucleophilic attack. acadpubl.eu In an EPS map, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack. acadpubl.eu Green areas denote neutral potential. acadpubl.eu

For this compound, the EPS map is expected to show a significant negative potential (red) around the phenolic oxygen atom and the nitrogen atom of the thiazole ring, making them the primary sites for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atom of the phenol (B47542) group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The aromatic rings generally present regions of neutral to slightly negative potential. acadpubl.eu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to the rotation around the single bonds connecting the phenyl and thiazole rings.

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are employed to assess the conformational stability of ligand-receptor complexes. nih.govmdpi.com By simulating the behavior of the compound in a biological environment (e.g., in water or bound to a protein), researchers can understand its dynamic behavior, flexibility, and the stability of its interactions with a target, providing insights that are crucial for predicting binding affinity. nih.govmdpi.com

In Silico Predictions of Biological Activity and Target Interactionsnih.govnih.goveco-vector.com

In silico methods play a crucial role in modern drug discovery by predicting the biological activity and potential targets of novel compounds. nih.gov Thiazole-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net Computational approaches are used to screen large libraries of compounds and prioritize candidates for experimental testing. nih.govmdpi.com

Ligand-based virtual screening (LBVS) uses knowledge of molecules known to be active against a specific target to identify other potentially active compounds from a database. nih.gov One common LBVS method is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

For a compound like this compound, a pharmacophore model could be developed based on known inhibitors of a target of interest, such as a specific kinase or receptor. nih.gov This model would then be used to screen virtual libraries to find other molecules that match the pharmacophoric features. nih.govmdpi.com Subsequent molecular docking studies can then be used to predict the binding mode and affinity of the identified hits within the target's active site. nih.govresearchgate.net For thiazole derivatives, docking studies have been successfully used to predict interactions with targets like estrogen receptors, highlighting their potential as anticancer agents. nih.goveco-vector.com

Table 2: Compound Names Mentioned

Compound Name

Molecular Docking Studies with Relevant Biomolecular Targets (e.g., Enzymes, Receptors)

Specific molecular docking studies detailing the interaction of this compound with biomolecular targets such as enzymes or receptors are not available in the reviewed scientific literature. Consequently, data on binding affinities, interaction modes, and key amino acid residues for this specific compound cannot be provided.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

There is no available research that specifically elucidates the structure-activity relationship (SAR) of this compound through computational modeling. Studies on related amine derivatives exist, but their findings are not applicable to the unique chemical structure of the phenolic compound. As a result, a computational SAR analysis for this compound cannot be detailed at this time.

Biological Evaluation and Mechanistic Studies

In Vitro Biological Activity Profiling

The 4-(4-bromophenyl)thiazole (B159989) scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological effects. These activities are largely attributed to the structural features of the thiazole (B1198619) ring and the nature of the substituents at its 2- and 4-positions.

Derivatives of the 4-(4-bromophenyl)thiazole scaffold have been evaluated for their potential as anticancer agents. nih.gov Studies have demonstrated that modifications at the 2-position of the thiazole ring can yield compounds with significant cytotoxic effects against various cancer cell lines. nih.govmdpi.com

One study synthesized a series of Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine and tested their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Among the tested compounds, 3-(((4-(4-bromophenyl)thiazol-2-yl)imino)methyl)phenol, a structural analogue of the target compound, exhibited notable anticancer activity with an IC₅₀ value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil (B62378) (IC₅₀ = 5.2 µM). nih.gov

In another study, a more complex derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, was assessed for its cytotoxic effects on A-549 human lung adenocarcinoma cells. acs.org This compound demonstrated an IC₅₀ of 62.5 µg/mL. acs.org Another investigation into pyrazolyl-thiazole hybrids identified compounds with inhibitory activity against both MCF-7 and A549 cell lines. nih.gov

CompoundCell LineActivity (IC₅₀)Reference
3-(((4-(4-Bromophenyl)thiazol-2-yl)imino)methyl)phenolMCF-7 (Breast)10.5 µM nih.gov
2-[5-(4-Fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA549 (Lung)62.5 µg/mL acs.org

The 4-(4-bromophenyl)thiazole scaffold has been incorporated into molecules designed to inhibit various enzymes. A key precursor, 2-amino-4-(4-bromophenyl)thiazole, was evaluated for its inhibitory effects against several metabolic enzymes. nih.gov The compound showed potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Furthermore, certain complex pyrazolyl-thiazole derivatives containing the 4-(4-bromophenyl)thiazole moiety have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The development of thiazole derivatives as inhibitors of COX and lipoxygenase (LOX) enzymes is a recognized strategy in the search for new anti-inflammatory agents. researchgate.netnih.gov While specific data on VEGFR-2, PI3K/mTOR, RAS p21, or alpha-amylase inhibition by the target compound or its immediate derivatives was not found, other thiazole-containing compounds have been successfully developed as kinase inhibitors, including for VEGFR-2. mdpi.com

CompoundEnzymeActivity (Ki)Reference
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 ± 0.017 µM nih.gov
Acetylcholinesterase (AChE)0.129 ± 0.030 µM nih.gov
Butyrylcholinesterase (BChE)0.083 ± 0.041 µM nih.gov

No specific receptor binding studies for 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol or its closely related derivatives were identified in the reviewed scientific literature.

The 4-(4-bromophenyl)thiazole core is a common feature in various compounds synthesized for antimicrobial screening. nih.govpnrjournal.comresearchgate.net A range of derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. nih.govpnrjournal.com

A study on Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine reported promising antimicrobial activity. nih.gov For instance, compound p2 (3-(((4-(4-bromophenyl)thiazol-2-yl)imino)methyl)phenol) showed activity against Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for both. nih.gov Another derivative, compound p3, was identified as the most potent against the fungus Aspergillus niger with an MIC of 16.2 µM. nih.gov

In another investigation, a thiourea (B124793) derivative of N-(4-(4-bromophenyl) thiazol-2-chloroacetamide) showed moderate antibacterial activity against S. aureus and Bacillus subtilis and notable antifungal activity against Candida albicans and Candida glabrata. researchgate.net Additionally, a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones were synthesized and screened for in vitro antimicrobial activity, showing promising results against a panel of bacteria and fungi. pnrjournal.com Another study found that a pyrazole-containing derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibited remarkable activity against S. aureus, C. albicans, and Saccharomyces cerevisiae, with an inhibition zone of 30 mm. acs.org

Compound Derivative ClassMicroorganismActivity (MIC, µM)Reference
Schiff Bases of 4-(4-bromophenyl)thiazol-2-amineStaphylococcus aureus16.1 nih.gov
Escherichia coli16.1 nih.gov
Bacillus subtilis28.8 nih.gov
Aspergillus niger16.2 nih.gov
Thiourea derivative of N-(4-(4-bromophenyl) thiazol-2-chloroacetamide)Candida albicans & Candida glabrataNoteworthy Activity researchgate.net

Thiazole-containing compounds are widely recognized for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The design of thiazole derivatives as selective COX-2 inhibitors is a prominent area of research aimed at developing safer non-steroidal anti-inflammatory drugs (NSAIDs). globalresearchonline.net

Specific studies on complex derivatives containing the 4-(4-bromophenyl)thiazole moiety have confirmed COX-2 inhibitory activity. nih.gov While direct in vitro studies on immunomodulatory effects, such as cytokine inhibition or nitric oxide production assays, were not found for the target compound or its immediate analogues, the demonstrated inhibition of enzymes like COX-2 suggests a plausible anti-inflammatory potential for this chemical class. nih.govresearchgate.net

While thiazole derivatives are often investigated for a range of biological activities including antioxidant effects, specific in vitro antioxidant data (e.g., from DPPH or ABTS radical scavenging assays) for this compound or its close structural analogues were not identified in the reviewed literature. nih.gov

Investigation of Molecular Mechanisms of Action in Cellular Systems

The molecular mechanisms underlying the biological activity of this compound and its analogs have been a subject of investigation, with a focus on their impact on fundamental cellular processes.

Analysis of Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)

Studies on structurally related thiazole derivatives have provided insights into their potential to modulate cellular pathways critical in cancer progression. For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), has demonstrated the ability to induce apoptosis. This suggests that compounds with a similar 4-(4-bromophenyl)thiazole core may exert their cytotoxic effects by triggering programmed cell death.

Furthermore, research on other thiazole derivatives has shown that they can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. For example, certain stilbenoids have been shown to cause G2/M cell cycle arrest and subsequently induce apoptosis in human lung cancer cells. Another study on 4-Aryl-1,3-Thiazole-TPP conjugates revealed their capability to induce apoptosis and cell cycle arrest at the G0/G1 phase in HeLa cells. While these findings are for related compounds, they highlight a common mechanistic theme for this class of molecules that may also be relevant to this compound.

Table 1: Effects of Related Thiazole Derivatives on Cellular Pathways

Compound/Derivative ClassCell LineEffect
2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP)Breast Cancer CellsApoptosis Induction
3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS)Human Lung Cancer Cells (A549)G2/M Cell Cycle Arrest, Apoptosis Induction
4-Aryl-1,3-Thiazole-TPP conjugatesHeLa CellsG0/G1 Cell Cycle Arrest, Apoptosis Induction

Characterization of Protein-Ligand Interaction Mechanisms

The biological activity of small molecules is often predicated on their interaction with specific protein targets. Molecular docking studies have been employed to elucidate the potential protein-ligand interactions of thiazole derivatives. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked to various protein targets to understand their binding affinities. Such computational approaches help in identifying key interactions, like hydrogen bonding, that are crucial for the ligand's affinity and subsequent biological effect. While specific protein targets for this compound are not explicitly detailed in the available literature, the research on analogous compounds suggests that this molecule likely engages with protein targets involved in cancer and inflammation pathways.

Studies on Gene Expression Alterations

The modulation of cellular pathways by bioactive compounds is often a consequence of altered gene expression. While direct studies on the effect of this compound on gene expression are not extensively reported, the observed induction of apoptosis and cell cycle arrest by related compounds implies a downstream effect on the expression of genes regulating these processes. For example, the stilbenoid BCS was found to elevate the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. It is plausible that this compound could similarly influence the expression of such critical regulatory genes.

Preclinical In Vivo Efficacy Studies in Disease Models (non-human, focus on mechanism)

To translate in vitro findings into potential therapeutic applications, preclinical studies in animal models are essential.

Efficacy in Animal Models of Cancer or Inflammation

A closely related 1,3-thiazole analog, BTHP, has been investigated for its anticancer potential in an Ehrlich Ascites Carcinoma (EAC) mouse model. The study revealed that BTHP exhibited anticancer efficacy through the regulation of antioxidant, proinflammatory, and apoptotic biomarkers. This highlights the potential of the 4-(4-bromophenyl)thiazole scaffold in mitigating tumor growth and associated pathological processes like inflammation in a living organism. The findings from this in vivo model provide a strong rationale for similar preclinical evaluations of this compound.

Preliminary Insights into Biodistribution and Target Engagement

While specific data on the biodistribution and target engagement of this compound in vivo is not available, the study on BTHP in the EAC model indirectly points towards its ability to reach the tumor site and exert its biological effects. The observed hepatorenal protective effects in the same study also suggest a degree of systemic distribution and interaction with tissues beyond the tumor. Future studies focusing on pharmacokinetic and pharmacodynamic profiling are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties and to confirm target engagement in vivo for this compound.

Table 2: Preclinical In Vivo Study of a Related Thiazole Analog

CompoundAnimal ModelKey Findings
2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP)Ehrlich Ascites Carcinoma (EAC) in Swiss albino miceAnticancer efficacy via modulation of apoptosis, oxidative stress, and inflammation; hepatorenal protective effects.

Advanced Research Applications and Potential Impact

Development as a Chemical Probe for Biological Systems

While direct studies detailing the use of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol as a chemical probe are not extensively documented, the broader class of thiazole-containing small molecules is of considerable interest in chemical biology. Chemical probes are essential tools for dissecting complex biological processes, and the structural features of thiazole (B1198619) derivatives make them attractive candidates for probe development. Their ability to participate in various non-covalent interactions allows for specific binding to biological targets, which is a critical characteristic of an effective chemical probe. The development of a chemical probe from a scaffold like this compound would typically involve iterative cycles of chemical synthesis and biological testing to optimize its potency, selectivity, and cell permeability.

Potential as a Fluorescent Dye or Chemosensor

The inherent photophysical properties of conjugated heterocyclic systems, such as the one present in this compound, suggest their potential for development as fluorescent dyes or chemosensors.

The photophysical properties of thiazole-containing compounds are an active area of research. nih.govyildiz.edu.tr For a molecule to function as a fluorescent dye, it must exhibit a significant fluorescence quantum yield, which is a measure of its emission efficiency. The quantum yield of thiazole derivatives can be influenced by their molecular structure and the surrounding environment.

Table 1: Illustrative Photophysical Properties of a Thienothiophene-Based D-π-A Fluorophore

PropertyValue
Absorption Maximum (λabs) in THF411 nm
Emission Maximum (λem) in THF520 nm
Stokes Shift109 nm
Fluorescence Quantum Yield (in solution)86%
Fluorescence Quantum Yield (in solid state)41%

This table presents data for a related thienothiophene-based compound to illustrate the potential photophysical characteristics of such molecular architectures. beilstein-journals.org

The development of chemosensors for the detection of specific biomolecules or metal ions is a crucial area of analytical chemistry. Porphyrins and other functionalized organic molecules are often employed for this purpose. mdpi.com The thiazole moiety, with its nitrogen and sulfur heteroatoms, has the potential to act as a binding site for metal ions. The binding of a metal ion could lead to a detectable change in the photophysical properties of the molecule, such as a shift in its absorption or emission spectrum, forming the basis of a sensor. While specific applications of this compound in this area have not been reported, the general principle of using functionalized heterocyclic compounds for ion detection is well-established.

Role in the Discovery of Novel Therapeutic Lead Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govtsijournals.com Numerous studies have highlighted the potential of 4-(4-bromophenyl)-thiazole derivatives as a source of new therapeutic lead compounds.

For instance, derivatives of 4-(4-bromophenyl)-thiazole have been synthesized and evaluated for their antimicrobial activity. One such derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrated high potency against various microorganisms, with efficacy comparable to standard reference compounds. nih.gov Another related compound, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, showed significant biological potential, particularly against Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae. nih.gov

In the realm of oncology, a derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, exhibited promising anticancer activity against A549 human lung adenocarcinoma cells. nih.gov The lead compound 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole and its newly developed derivatives have also been investigated for their in vitro antimicrobial activity. researchgate.net These findings underscore the importance of the 4-(4-bromophenyl)-thiazole core in the design of new therapeutic agents.

Table 2: Examples of Biologically Active 4-(4-bromophenyl)-thiazole Derivatives

Compound DerivativeBiological ActivityReference
4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoleAntimicrobial nih.gov
4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoleAntimicrobial nih.gov
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleAnticancer nih.gov
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivativesAntimicrobial researchgate.net

Utility in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. bu.edu This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Thiazoles are considered valuable building blocks in FBDD due to their wide range of biological activities and their synthetic tractability. nih.govresearchgate.net

The thiazole scaffold has been identified as a hit in several fragment screening campaigns. nih.gov For example, thiazole-based inhibitors of the bromodomain of ATAD2 have been described. nih.gov The utility of a compound like this compound in an FBDD or HTS campaign would stem from its relatively simple structure, which provides a starting point for further chemical elaboration. Once a fragment is identified as a binder, medicinal chemists can use structure-guided design to "grow" the fragment into a more potent and selective lead compound.

However, it is also important to consider that certain thiazole derivatives, such as 2-aminothiazoles, are known to be "frequent hitters" in screening campaigns, which can sometimes be indicative of non-specific activity. nih.gov Therefore, any hits containing the thiazole scaffold would require careful validation to ensure specific on-target engagement. nih.govresearchgate.net

Challenges and Future Research Directions

Addressing Synthetic Challenges for Analogues and Libraries

The creation of analogues and diverse chemical libraries is fundamental to exploring the structure-activity relationship (SAR) of any lead compound. For thiazole (B1198619) derivatives, including the subject compound, several synthetic challenges persist. Efficiently modifying the core structure at its various positions—the phenol (B47542), the bromophenyl, and the thiazole rings—requires robust and versatile synthetic methodologies. globalresearchonline.net

Key challenges include:

Reaction Conditions: The synthesis of thiazole derivatives often involves multi-step reactions that may require harsh conditions or expensive catalysts, limiting the accessibility and scalability of analogue production. acs.org

Functional Group Tolerance: Developing synthetic routes that tolerate a wide range of functional groups is crucial for creating a diverse library. This allows for the introduction of various substituents to probe their effects on biological activity.

Purification and Yield: Achieving high yields and simplifying the purification of the final compounds are persistent challenges in organic synthesis that directly impact the feasibility of creating large libraries for high-throughput screening. acs.org

Future research should focus on developing novel, efficient synthetic strategies. Methodologies like combinatorial chemistry and flow chemistry could accelerate the synthesis of a wide array of analogues, enabling a more comprehensive exploration of the chemical space around the 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol scaffold. globalresearchonline.net

Deepening Mechanistic Understanding at the Atomic and Molecular Levels

A thorough understanding of how a compound interacts with its biological target at the molecular level is critical for rational drug design. For this compound and its derivatives, this involves identifying specific binding sites and characterizing the intermolecular forces that govern these interactions.

Molecular docking studies have become an essential tool in this endeavor, providing insights into the binding modes of thiazole derivatives with various protein targets. nih.govacs.orgnih.gov For example, studies on similar compounds have explored interactions with targets like bacterial DNA gyrase and various protein kinases involved in cancer. nih.govmdpi.com These computational models can predict how modifications to the compound's structure, such as altering the position of the bromo group or substituting the phenol, might enhance binding affinity and selectivity. nih.gov

Future research should aim to:

Co-crystallization: Obtain crystal structures of the compound or its potent analogues bound to their biological targets. This provides definitive, high-resolution information about the binding mode.

Biophysical Techniques: Employ techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound-target interaction.

Advanced Spectroscopy: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to study the compound's conformation and its interactions with target proteins in solution.

These approaches will provide a detailed atomic-level picture of the mechanism of action, guiding the design of next-generation derivatives with improved efficacy and specificity.

Exploring Novel Biological Targets and Therapeutic Applications

The thiazole nucleus is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.goveurekaselect.comsciencescholar.us Derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have already shown promising in vitro antimicrobial and anticancer activities. nih.govnih.govresearchgate.net

Table 1: Investigated Biological Activities of Thiazole Derivatives
Biological ActivityTherapeutic AreaExample Target/ApplicationReferences
AnticancerOncologyTubulin polymerization inhibition, VEGFR-2 inhibition, activity against MCF-7 and HepG2 cell lines. mdpi.comresearchgate.netresearchgate.net
AntimicrobialInfectious DiseasesActivity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govnih.govresearchgate.net
Anti-inflammatoryImmunologyGeneral anti-inflammatory applications. sciencescholar.us
Acetylcholinesterase (AChE) InhibitionNeurologyPotential treatment for Alzheimer's disease. acs.org

Future research should expand the scope of biological screening for this compound and its newly synthesized analogues. High-throughput screening against a broad panel of biological targets, including various enzymes, receptors, and ion channels, could uncover entirely new therapeutic applications. nih.gov Given the existing data on similar compounds, promising areas for exploration include neurodegenerative diseases, metabolic disorders, and parasitic infections.

Integration of Advanced Computational Methods (e.g., AI/ML) in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These advanced computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. nih.gov

Applications of AI/ML in the context of this compound research include:

Predictive Modeling: ML models can be trained on existing data from thiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of novel, unsynthesized analogues. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable drug-like characteristics, while ensuring they are synthetically accessible. scitechdaily.com

Virtual Screening: AI can enhance virtual high-throughput screening (vHTS) by more accurately scoring and ranking millions of potential compounds against a biological target, identifying promising candidates far more quickly than traditional methods. nih.govnih.gov

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space to design potent and selective analogues of this compound. crimsonpublishers.com

Multidisciplinary Research Opportunities for this compound-based Structures

The successful development of a new therapeutic agent is an inherently multidisciplinary effort. Research on this compound-based structures provides a fertile ground for collaboration across various scientific fields.

Table 2: Multidisciplinary Collaboration Areas
DisciplineContribution
Medicinal ChemistryDesign and synthesis of novel analogues and compound libraries.
Molecular & Cell BiologyElucidation of biological mechanisms, target identification and validation, and in vitro/in vivo testing.
Computational Chemistry & BioinformaticsMolecular modeling, AI/ML-based predictive analysis, and data management.
Pharmacology & ToxicologyEvaluation of drug efficacy, pharmacokinetics, and safety profiles in preclinical models.
Structural BiologyDetermining the 3D structures of compound-target complexes to guide rational drug design.

A collaborative approach is essential for translating a promising chemical scaffold into a clinically viable drug. For instance, medicinal chemists can synthesize new compounds based on predictions from computational models, which are then tested by cell biologists to validate their activity. nih.gov Insights from these experiments can, in turn, inform the next round of computational modeling and chemical synthesis, creating an efficient, iterative cycle of drug discovery and optimization.

Q & A

Basic: What are the optimal synthetic routes for 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Condensation of 4-bromophenyl thiourea with α-haloketones (e.g., phenacyl bromide derivatives) under reflux in ethanol or THF, catalyzed by acetic acid .

Phenol Substitution : Coupling the thiazole intermediate with a phenol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Pd(PPh₃)₄ is often used as a catalyst, with K₂CO₃ as a base in DMF at 80–100°C .

Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust reaction time.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to improve final yield .

Advanced: How does the electronic environment of the bromophenyl substituent influence the compound's spectroscopic properties in NMR and IR analyses?

Methodological Answer:

  • ¹H NMR : The electron-withdrawing bromine atom deshields adjacent protons, causing downfield shifts. For example, aromatic protons ortho to Br exhibit δ ≈ 7.6–7.8 ppm, compared to δ ≈ 6.9–7.2 ppm for phenol protons .
  • ¹³C NMR : The bromine-induced deshielding increases the chemical shift of the attached carbon (C-Br) to δ ≈ 125–130 ppm .
  • IR Spectroscopy : The C-Br stretch appears as a weak band at ~550–650 cm⁻¹, while the phenolic O-H stretch is observed at ~3200–3600 cm⁻¹ (broad). Hydrogen bonding between the phenol and thiazole nitrogen may shift the O-H stretch to lower frequencies .

Basic: What techniques are used for structural elucidation, and how do X-ray crystallography data assist in confirming molecular conformation?

Methodological Answer:

  • X-ray Crystallography : Provides precise bond lengths (e.g., C-S bond in thiazole: ~1.73 Å) and angles (e.g., C-S-C angle: ~88°). Torsional angles (e.g., dihedral angle between thiazole and bromophenyl: ~5–15°) confirm planarity or distortion .
  • Complementary Techniques :
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 345.98 for C₁₅H₁₀BrN₂OS).
    • Elemental Analysis : Confirms C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced: How do structural modifications at the phenol or thiazole moieties affect the compound's bioactivity in antimicrobial assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Phenol Group : Replacement with electron-withdrawing groups (e.g., NO₂) enhances antibacterial activity against Gram-positive strains (MIC ~2–4 µg/mL) but reduces solubility. Methylation of the phenolic -OH abolishes activity due to loss of hydrogen-bonding capacity .
    • Thiazole Modifications : Substituting bromine with Cl or CF₃ alters lipophilicity, impacting membrane permeability. For example, CF₃ derivatives show improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Assay Design :
    • Use microbroth dilution (CLSI guidelines) with bacterial inoculum ~1×10⁵ CFU/mL.
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

Basic: How can reaction intermediates and byproducts be identified and quantified during synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min. Detect at 254 nm; retention times help identify intermediates .
    • GC-MS : For volatile byproducts (e.g., unreacted phenacyl bromide), use a DB-5 column and electron ionization (70 eV) .
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to estimate purity .

Advanced: What computational methods predict the compound's binding affinity to kinase targets, and how do they align with experimental IC₅₀ values?

Methodological Answer:

  • Docking Studies (AutoDock Vina) :
    • Prepare the protein (e.g., EGFR kinase, PDB: 1M17) by removing water and adding polar hydrogens.
    • Grid box dimensions: 60 × 60 × 60 Å centered on the ATP-binding site.
    • Results show hydrogen bonds between the phenol -OH and Thr766 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations (GROMACS) :
    • 100-ns simulations in explicit solvent reveal stable binding with RMSD <2 Å.
    • Experimental IC₅₀ (e.g., 0.8 µM for EGFR inhibition) correlates with computed binding free energies (R² = 0.89) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving bromine or volatile solvents .
  • Waste Disposal : Collect brominated byproducts in halogenated waste containers. Neutralize acidic residues (e.g., HCl) with NaHCO₃ before disposal .
  • Spill Management : Absorb with vermiculite, place in sealed containers, and label as hazardous .

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